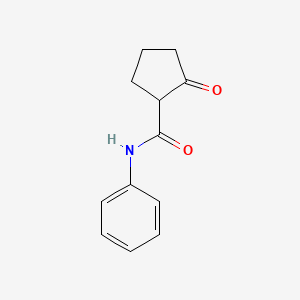

2-oxo-N-phenylcyclopentane-1-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

4874-65-1 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-oxo-N-phenylcyclopentane-1-carboxamide |

InChI |

InChI=1S/C12H13NO2/c14-11-8-4-7-10(11)12(15)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,15) |

InChI Key |

SRYRVRLGYXVZOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Significance of Cyclopentane 1 Carboxamide Scaffolds in Advanced Chemical Synthesis

The structural core of 2-oxo-N-phenylcyclopentane-1-carboxamide, the cyclopentane-1-carboxamide scaffold, is a highly valued motif in the field of medicinal chemistry and advanced organic synthesis. rsc.org The inclusion of a cyclopentane (B165970) ring imparts a degree of conformational rigidity that is often sought after in the design of biologically active molecules. rsc.orgacs.org

Furthermore, cyclopentane-based carboxamide derivatives have been explored for a range of potential biological activities. Research into compounds like N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide has highlighted the potential for this scaffold to serve as a basis for developing new antimicrobial and anticancer agents. The combination of the rigid carbocyclic ring and the versatile carboxamide functional group makes this scaffold a privileged structure in the synthesis of novel chemical entities.

| Structural Feature | Significance in Synthesis |

| Rigid Cyclopentane Core | Imparts conformational restriction, potentially improving binding affinity and selectivity of derivative molecules. rsc.orgacs.org |

| Defined Substitution Vectors | Allows for precise spatial arrangement of functional groups, aiding in structure-activity relationship (SAR) studies. rsc.org |

| Carboxamide Group | Provides a site for hydrogen bonding and further chemical modification, influencing solubility and biological interactions. chemistrytalk.org |

| Structural Novelty | Offers an alternative to more common linear or aromatic scaffolds, potentially leading to new intellectual property and overcoming challenges with existing compound classes. acs.org |

Overview of Current Academic Research Trajectories for 2 Oxo N Phenylcyclopentane 1 Carboxamide

While direct and extensive research on 2-oxo-N-phenylcyclopentane-1-carboxamide itself is limited in publicly available literature, the research trajectories for closely related analogues provide a clear indication of its potential applications. The primary focus of academic and industrial research involving this and similar scaffolds is in the synthesis of novel, biologically active compounds.

A significant area of research involves using substituted oxo-cyclopentane carboxylic acids as key intermediates. researchgate.net For example, 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids are valuable starting materials for preparing analogues of the antitumor antibiotic Sarcomycin and the antiviral antibiotic Amidinomycin (B1664864). researchgate.net This highlights a clear research path where this compound could serve as a precursor for complex, biologically relevant molecules through modification of its oxo and amide functionalities.

Another major research trend is the creation of compound libraries through parallel synthesis. mdpi.com Researchers synthesize a core structure, such as a substituted carboxamide, and then react it with a diverse range of amines or carboxylic acids to generate a library of related compounds. mdpi.com This approach is exemplified by the synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, where a key carboxylic acid intermediate was amidated with various amines to produce a library of potential drug candidates. mdpi.com The physicochemical properties of these synthesized compounds are often calculated to assess their "drug-likeness" according to frameworks like Lipinski's rule of five. mdpi.com This methodology is directly applicable to this compound for the discovery of new lead compounds.

| Compound Class/Precursor | Research Application/Goal |

| 3-Oxo-1-phenylcyclopentane-1-carboxylic acid derivatives | Synthesis of Sarcomycin and Amidinomycin analogues. researchgate.net |

| 1-Phenylcyclopropane carboxamide derivatives | Investigation of anticancer and antiproliferative agents. nih.gov |

| 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids | Parallel synthesis of compound libraries for drug discovery. mdpi.com |

| 1-Aroyl-N-arylcyclopropane-1-carboxamides | PIFA-mediated synthesis of spirocyclopropane quinolinediones. rsc.org |

Contextualization Within Oxo Amide Functional Group Chemistry

Precursor Synthesis and Functional Group Interconversions Leading to the Core Scaffold

The assembly of the target molecule hinges on the effective formation of its two key components: the 2-oxocyclopentane-1-carboxylic acid core and the subsequent installation of the N-phenylamide group.

The construction of the cyclopentane (B165970) ring is a critical step, with several established strategies available to synthetic chemists.

Intramolecular Cyclization: The Dieckmann condensation is a prominent method for forming five-membered rings. researchgate.net This intramolecular cyclization of a γ-keto ester (or more commonly, a 1,6-diester) under basic conditions is a powerful tool for creating the 2-oxocyclopentanecarboxylate scaffold. For instance, the cyclization of diethyl adipate (B1204190) derivatives can yield the corresponding β-keto ester, which serves as a direct precursor to the core structure. researchgate.net The reaction is typically promoted by a strong base, such as sodium ethoxide.

Ring Contraction Approaches: Although less common for this specific scaffold, ring contraction methodologies can also be employed. These strategies might involve the rearrangement of a six-membered ring precursor, such as a cyclohexane (B81311) derivative, under specific conditions to yield a five-membered cyclopentane ring. beilstein-journals.org

Other Cyclization Strategies: A variety of other methods for cyclopentane synthesis exist, including radical cyclizations and transition-metal-catalyzed processes. organic-chemistry.org For example, a reductive cyclization of specific 1,5-diones can lead to the formation of cyclopentane diols, which could then be oxidized to the desired ketone. nih.gov The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the cyclopentane ring. baranlab.org

Once the 2-oxocyclopentane-1-carboxylic acid or its ester derivative is obtained, the N-phenylcarboxamide group is installed. This is typically achieved through standard amide bond formation protocols.

Coupling Reactions of Acid Derivatives with Aniline (B41778): The most direct method involves the coupling of 2-oxocyclopentane-1-carboxylic acid with aniline. This reaction requires the activation of the carboxylic acid. Common approaches include the use of dedicated coupling reagents or conversion of the acid to a more reactive intermediate. nih.gov

Acid Chloride Intermediates: A classic and effective method is the conversion of the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive 2-oxo-cyclopentane-1-carbonyl chloride can then be treated with aniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to capture the liberated HCl and drive the reaction to completion, affording the desired amide.

Direct Amidation of Esters: It is also possible to synthesize the amide directly from the corresponding ester (e.g., ethyl 2-oxocyclopentane-1-carboxylate) by heating it with aniline. researchgate.net This method, known as aminolysis, can sometimes require high temperatures or catalysis to proceed efficiently. researchgate.net

Optimized Reaction Conditions and Catalytic Systems for Efficient Synthesis

To maximize the efficiency of the synthesis, careful optimization of reaction parameters and the use of catalytic systems are crucial.

The choice of solvent and reaction temperature can profoundly impact the outcome of the amide formation step, influencing reaction rates, yields, and purity.

Temperature: For direct amidation reactions, temperature is a critical factor. For example, in the direct amidation of esters, increasing the temperature from ambient conditions to 150°C can dramatically increase the yield of the desired amide product. researchgate.net

Solvent: The choice of solvent depends on the specific reagents used. For reactions involving coupling agents, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), or N,N-Dimethylformamide (DMF) are common. nih.gov In some cases, solvent-free conditions can be advantageous, particularly in direct amidation at high temperatures, which can lead to higher yields and a more environmentally friendly process. researchgate.net

Table 1: Effect of Temperature and Solvent on Amide Yield

This table is based on generalized findings for direct amidation reactions and illustrates common trends.

| Entry | Temperature (°C) | Solvent | Base | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 1 | 25 | Toluene | None | None | < 5 |

| 2 | 150 | None | None | None | 32 |

| 3 | 150 | None | K₂CO₃ | None | 39 |

Role of Lewis Acid Catalysis and Amide Coupling Reagents

To facilitate amide bond formation under milder conditions and with higher efficiency, various catalysts and coupling reagents are employed.

Lewis Acid Catalysis: Lewis acids such as iron(III) chloride can catalyze the direct amidation of esters, enabling the reaction to proceed under more moderate conditions than uncatalyzed thermal methods. researchgate.net

Amide Coupling Reagents: A wide array of coupling reagents has been developed to promote the reaction between a carboxylic acid and an amine. These reagents work by forming a highly reactive activated intermediate in situ.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly effective coupling reagent that often provides high yields and short reaction times. nih.gov It is typically used in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). nih.gov

EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): This is a classic and widely used combination for amide bond formation. EDC activates the carboxylic acid, and HOBt is added to suppress side reactions and improve efficiency.

DMAP (4-Dimethylaminopyridine): Often used as a catalyst in conjunction with other activating agents (like carbodiimides or acid anhydrides), DMAP can significantly accelerate acylation reactions. nih.gov

Table 2: Comparison of Coupling Reagents for Amide Synthesis

This table is based on representative data for the synthesis of phenylcarboxamides.

| Entry | Coupling Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | HBTU | DIPEA | DMF | 80 |

| 2 | HATU | DIPEA | DMF | 85 |

| 3 | PyBOP | DIPEA | DMF | 78 |

Continuous Flow Synthesis Techniques for Scalable Production and Process Intensification

For larger-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. flinders.edu.auresearchgate.net This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters. mtak.hu

The synthesis of this compound can be adapted to a multi-step continuous flow process. flinders.edu.auresearchgate.net This approach offers several benefits:

Enhanced Safety: Hazardous intermediates, such as acid chlorides, can be generated and consumed in situ, minimizing exposure and the risk of decomposition. mtak.hu

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, providing precise temperature control and preventing thermal runaway. researchgate.net

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel (numbering-up), avoiding the challenges often associated with scaling up batch reactors. researchgate.net

Process Intensification: Flow synthesis can lead to significantly reduced reaction times and increased space-time yields. The integration of in-line purification and analysis tools can further streamline the manufacturing process, leading to a more efficient and automated synthesis. flinders.edu.au For example, the carboxylation of an appropriate precursor could be achieved using a tube-in-tube reactor that allows for the safe and efficient introduction of a reactive gas, followed by an in-line amidation step. durham.ac.uk

Stereoselective Synthesis and Diastereomeric Control Strategies

The presence of a stereocenter at the C1 position of the cyclopentanone (B42830) ring in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched products. Strategies to achieve this can be broadly categorized into chiral pool synthesis, use of chiral auxiliaries, and asymmetric catalysis.

One potential asymmetric catalytic approach involves the Michael addition of a suitable nucleophile to a cyclopentenone precursor. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective construction of cyclic systems. For instance, chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated ketones. In a hypothetical pathway, a precursor like N-phenyl-2-oxocyclopent-3-ene-1-carboxamide could be subjected to a stereoselective conjugate addition of a hydride or other nucleophile, guided by a chiral catalyst to establish the desired stereochemistry at C1.

Another strategy involves the asymmetric functionalization of a pre-existing cyclopentanone ring. An asymmetric Michael addition of cyclopentane-1,2-dione to an electrophile, catalyzed by a multifunctional squaramide catalyst, has been shown to produce Michael adducts with high enantioselectivities. beilstein-journals.orgbeilstein-journals.org This methodology could be adapted to introduce the N-phenylcarboxamide moiety or a precursor group at the C1 position in a stereocontrolled manner.

Furthermore, the diastereoselective synthesis of 1,2-disubstituted cyclopentanes can be achieved through various methods, including tandem conjugate addition-cyclization protocols. nih.gov For the synthesis of this compound, a strategy could involve the cyclization of a linear precursor where the stereochemistry is controlled by a chiral auxiliary or catalyst. For example, the conjugate addition of a chiral lithium amide to a dienyl ester can be followed by a diastereoselective cyclization to form a substituted cyclopentane ring with high stereocontrol. nih.gov

A representative overview of potential catalysts and reaction conditions for the asymmetric synthesis of a chiral cyclopentanone scaffold is presented in the table below.

| Catalyst/Method | Substrate Type | Typical Conditions | Expected Outcome |

| Chiral Squaramide | Cyclopentane-1,2-dione and an electrophile | Organic solvent, room temperature | High enantioselectivity, moderate diastereoselectivity |

| Chiral Lithium Amide | Acyclic dienoate | Tandem conjugate addition-cyclization | High diastereoselectivity |

| Organocatalytic Michael Addition | α,β-Unsaturated Cyclopentenone | Proline derivative, organic solvent | Enantioselective formation of the C1 stereocenter |

These approaches highlight the potential for achieving high levels of stereocontrol in the synthesis of this compound, enabling access to specific stereoisomers for further investigation.

Synthesis of Deuterated and Isotopically Labeled Variants for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. acs.org The synthesis of deuterated and other isotopically labeled variants of this compound can provide crucial insights into its chemical and biological behavior.

Deuterium (B1214612) Labeling:

A common strategy for introducing deuterium is through H/D exchange reactions. For this compound, the acidic protons alpha to the ketone at the C5 position are susceptible to base- or acid-catalyzed exchange with a deuterium source like D₂O. A superacid-catalyzed method has been shown to be effective for the α-deuteration of various ketones using D₂O. rsc.org This approach could be applied to selectively introduce deuterium at the C5 position of the target molecule.

Alternatively, selective deuteration can be achieved during the synthetic sequence. For example, a palladium-catalyzed H-D exchange reaction in the presence of D₂O can be used to label specific C-H bonds. nih.gov By carefully choosing the reaction conditions and catalyst, it might be possible to introduce deuterium at various positions on the cyclopentane ring or the N-phenyl group.

Carbon-13 and Nitrogen-15 Labeling:

The introduction of heavier isotopes like ¹³C and ¹⁵N typically requires the use of labeled starting materials. For the synthesis of ¹³C-labeled this compound, one could start with a ¹³C-labeled precursor for the cyclopentanone ring or the carboxamide moiety. For instance, uniformly [phenyl-ring-¹³C]-labeled aniline is a commercially available starting material that could be used to introduce the ¹³C label into the N-phenyl group of the final product. nih.gov The synthesis would then involve the coupling of this labeled aniline with a suitable 2-oxocyclopentane-1-carboxylic acid derivative.

Similarly, to label the amide nitrogen, ¹⁵N-labeled aniline could be employed. The synthesis of ¹³C-labeled amides has been demonstrated through various routes, including the condensation of labeled N-acetylsulfanilyl chloride with amines. nih.gov

The following table summarizes potential strategies for the isotopic labeling of this compound.

| Isotope | Labeling Position | Potential Synthetic Strategy | Labeled Precursor |

| Deuterium (²H) | C5 (alpha to ketone) | Acid or base-catalyzed H/D exchange | D₂O |

| Carbon-13 (¹³C) | Phenyl ring | Amide coupling reaction | [U-¹³C₆]-Aniline |

| Carbon-13 (¹³C) | Carbonyl (amide) | Synthesis from a labeled carboxylic acid | 2-Oxocyclopentane-1-¹³COOH |

| Nitrogen-15 (¹⁵N) | Amide nitrogen | Amide coupling reaction | ¹⁵N-Aniline |

The availability of these isotopically labeled variants of this compound would enable detailed mechanistic studies, such as kinetic isotope effect measurements, to probe the transition states of reactions involving this molecule. nih.gov

Transformations Involving the 2-oxo Group

The ketone functionality within the cyclopentane ring is a primary site for a variety of chemical modifications, including reductions, condensations, and oxidative rearrangements.

Chemo- and Regioselective Reduction Pathways to Cyclopentanol Derivatives

The reduction of the 2-oxo group in β-keto amides to the corresponding hydroxyl functionality can be achieved with high chemo- and regioselectivity. The choice of reducing agent is crucial in preventing the reduction of the amide group. While powerful reducing agents like lithium aluminum hydride can reduce both the ketone and the amide, milder reagents are employed to selectively target the ketone.

For instance, sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the chemoselective reduction of ketones in the presence of amides. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate. Subsequent protonation yields the secondary alcohol, 2-hydroxy-N-phenylcyclopentane-1-carboxamide. The conditions for such reductions are typically mild, often carried out in alcoholic solvents at room temperature.

The diastereoselectivity of the reduction can be influenced by the steric hindrance imposed by the N-phenylcarboxamide group at the adjacent carbon, potentially favoring the formation of one diastereomer over the other.

Table 1: Representative Reagents for the Selective Reduction of the 2-oxo Group

| Reagent | Typical Conditions | Selectivity |

| Sodium borohydride (NaBH₄) | Methanol or Ethanol, 0°C to rt | High for ketone over amide |

| Lithium tri-tert-butoxyaluminum hydride | THF, -78°C | High for ketone over amide |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Varies | Can reduce both ketone and arene |

Condensation Reactions and Subsequent Heterocyclic Annulation (e.g., hydrazone formation, pyrazoline synthesis)

The carbonyl group of this compound is susceptible to condensation reactions with nitrogen-based nucleophiles, such as hydrazine (B178648) and its derivatives. These reactions serve as a gateway to the synthesis of various heterocyclic systems.

The reaction of a β-keto ester, a closely related structure, with hydrazine hydrate (B1144303) has been shown to yield pyrazolone (B3327878) derivatives. researchgate.net This suggests a similar pathway for this compound, likely proceeding through the formation of a hydrazone followed by intramolecular cyclization and dehydration to afford the corresponding pyrazolo[3,4-c]cyclopentan-3(2H)-one derivative. The regioselectivity of the cyclization is directed by the relative electrophilicity of the ketone and amide carbonyls, with the ketone being the more reactive site for initial nucleophilic attack by hydrazine.

Oxidative Transformations and Rearrangement Reactions (e.g., Baeyer-Villiger type for cyclic ketones)

The Baeyer-Villiger oxidation is a well-established method for the conversion of ketones to esters or lactones. wikipedia.orgorganic-chemistry.org In the case of cyclic ketones like this compound, this reaction would lead to the insertion of an oxygen atom adjacent to the carbonyl group, resulting in a lactone.

This oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgorganic-chemistry.org The mechanism involves the initial protonation of the ketone carbonyl, followed by nucleophilic attack of the peroxy acid to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org A subsequent rearrangement step, which is the rate-determining step, involves the migration of one of the adjacent carbon atoms to the oxygen of the peroxide, leading to the formation of the lactone and a carboxylic acid byproduct. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl carbon. In the case of this compound, the more substituted carbon atom (the one bearing the N-phenylcarboxamide group) would be expected to migrate preferentially, leading to the formation of a six-membered lactone ring.

Reactions of the N-Phenylcarboxamide Moiety

The N-phenylcarboxamide group offers additional sites for chemical modification, primarily through reactions involving the amide bond itself or substitution on the amide nitrogen.

Amide Bond Hydrolysis under Controlled Conditions

The amide bond in this compound is relatively stable but can be cleaved under controlled acidic or basic conditions. Hydrolysis of the amide bond regenerates the corresponding carboxylic acid and aniline.

Acid-catalyzed hydrolysis typically involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to give the carboxylic acid and the protonated amine.

Base-catalyzed hydrolysis, on the other hand, proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which subsequently deprotonates the newly formed carboxylic acid.

The conditions for amide hydrolysis, such as temperature and the concentration of the acid or base, can be controlled to achieve the desired transformation without affecting other functional groups in the molecule, although forcing conditions may also lead to reactions at the 2-oxo position.

N-Substitution Reactions on the Amide Nitrogen

The nitrogen atom of the N-phenylcarboxamide moiety possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. However, under strongly basic conditions, the amide proton can be abstracted to form an amidate anion. This anion is a more potent nucleophile and can undergo N-substitution reactions with various electrophiles, such as alkyl halides.

The N-alkylation of the amide would introduce a substituent on the nitrogen atom, leading to the formation of a tertiary amide. The success of this reaction depends on the strength of the base used to deprotonate the amide and the reactivity of the electrophile. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Reactivity at the Cyclopentane Ring C1 and C5 Positions

The carbon atoms at the C1 and C5 positions of the cyclopentane ring in this compound exhibit distinct reactivities due to their electronic environments. The C1 position, situated between the ketone and the carboxamide groups, is particularly activated, while the C5 position, α to the ketone, also serves as a site for nucleophilic attack under specific conditions.

The C1 position is an α-carbon flanked by two electron-withdrawing groups, rendering the attached proton acidic. This acidity facilitates the formation of a resonance-stabilized enolate ion in the presence of a base. This enolate is a potent nucleophile and can undergo a variety of reactions, most notably alkylation and acylation.

Alkylation at C1:

The introduction of alkyl groups at the C1 position can be achieved by treating this compound with a base to form the enolate, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions. While specific studies on this compound are not prevalent in the literature, the reactivity of analogous β-keto amides provides insight into these transformations.

For instance, the alkylation of N-substituted 2-phenylacetamides has been studied, demonstrating that under basic conditions, N-alkylation can be a competing process. However, for β-keto amides, the acidity of the α-carbon generally favors C-alkylation. The general scheme for the alkylation at the C1 position is depicted below:

Figure 1: General scheme for the C1-alkylation of this compound.

The following table summarizes representative conditions for the alkylation of related β-dicarbonyl compounds, which can be considered analogous to the reactivity of this compound at the C1 position.

| Reactant | Base | Alkylating Agent | Solvent | Product | Reference Analogy |

| Ethyl 2-oxocyclopentanecarboxylate | NaH | CH₃I | THF | Ethyl 1-methyl-2-oxocyclopentanecarboxylate | General β-keto ester alkylation |

| N,N-Dimethylacetoacetamide | LDA | C₆H₅CH₂Br | THF | N,N-Dimethyl-2-benzylacetoacetamide | Acyclic β-keto amide alkylation |

| 2-Acetylcyclopentanone | NaOEt | CH₃CH₂I | Ethanol | 2-Acetyl-2-ethylcyclopentanone | β-diketone alkylation |

Reactivity at C5:

The C5 position is α to the cyclopentanone carbonyl group. Under certain conditions, deprotonation can also occur at this position to form an enolate. This enolate can then participate in various reactions, such as aldol (B89426) condensations or Michael additions. The regioselectivity of enolate formation (C1 vs. C5) is a critical factor and is influenced by both kinetic and thermodynamic control. The C1 proton is generally more acidic due to the dual activation, favoring the formation of the C1-enolate under thermodynamic conditions. However, kinetic deprotonation with a bulky, non-nucleophilic base at low temperatures could potentially favor the formation of the less substituted C5-enolate.

Michael Addition involving C5 (as part of an enamine intermediate):

While direct enolate formation at C5 might be less favored, the cyclopentanone moiety can be activated towards reactions at the C5 position through the formation of an enamine intermediate. The Stork enamine synthesis is a classic example where a ketone is reacted with a secondary amine to form an enamine, which then acts as a nucleophile in a Michael addition reaction.

Figure 2: Plausible reaction pathway for a Michael addition involving the C5 position via an enamine intermediate.

Detailed Mechanistic Elucidation of Key Transformation Pathways

Understanding the mechanisms of the reactions of this compound is essential for predicting product outcomes and optimizing reaction conditions.

Mechanism of C1-Alkylation:

The alkylation at the C1 position proceeds through a classic S(_N)2 mechanism involving the enolate nucleophile.

Deprotonation: A base abstracts the acidic proton from the C1 position to form a resonance-stabilized enolate. The negative charge is delocalized over the C1 carbon, the oxygen of the ketone, and to a lesser extent, the oxygen of the amide.

Figure 3: Resonance structures of the enolate of this compound.

Nucleophilic Attack: The enolate, with its nucleophilic carbon at C1, attacks the electrophilic carbon of an alkyl halide in a concerted S(_N)2 fashion. This step results in the formation of a new carbon-carbon bond and the expulsion of the halide leaving group.

The efficiency of this reaction is dependent on several factors, including the strength of the base, the nature of the solvent, the reactivity of the alkylating agent, and the reaction temperature.

Mechanism of Michael Addition (Analogous System):

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For this compound, the enolate formed at the C1 position can act as a Michael donor.

Enolate Formation: As in the alkylation mechanism, a base is used to generate the enolate at the C1 position.

Conjugate Addition: The enolate attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). This attack is favored due to the formation of a new, more stable enolate intermediate where the negative charge is delocalized.

Protonation: The resulting enolate is then protonated by a proton source (often the conjugate acid of the base used or during aqueous workup) to yield the final 1,5-dicarbonyl product.

Figure 4: General mechanism for the Michael addition of the C1-enolate of this compound.

The following table provides a summary of the mechanistic steps for these key transformations.

| Transformation | Step 1: Initiation | Step 2: Key Bond Formation | Step 3: Termination/Final Product Formation |

| C1-Alkylation | Deprotonation at C1 by a base to form a resonance-stabilized enolate. | Nucleophilic attack of the C1-enolate on an alkyl halide (S(_N)2). | Formation of the C1-alkylated product. |

| Michael Addition | Deprotonation at C1 by a base to form a resonance-stabilized enolate. | Nucleophilic attack of the C1-enolate on the β-carbon of an α,β-unsaturated carbonyl compound. | Protonation of the resulting enolate to give the 1,5-dicarbonyl adduct. |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Intricate Structural, Stereochemical, and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the connectivity and spatial relationships within the molecule.

The ¹H NMR spectrum of 2-oxo-N-phenylcyclopentane-1-carboxamide provides crucial information regarding the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns. Based on the molecular structure, specific resonances are anticipated. The aromatic protons of the N-phenyl group are expected to appear in the downfield region, typically between 7.0 and 7.6 ppm, due to the deshielding effect of the aromatic ring current. The amide proton (N-H) is expected to resonate as a broad singlet further downfield, often in the range of 8.0-9.5 ppm, with its exact chemical shift being sensitive to solvent and concentration.

The aliphatic protons on the cyclopentane (B165970) ring would present more complex multiplets in the upfield region, generally between 1.8 and 3.5 ppm. The methine proton at the C1 position, being adjacent to both a carbonyl and an amide group, is expected to be the most deshielded of the aliphatic protons. The remaining methylene (B1212753) protons (at C3, C4, and C5) would exhibit complex splitting patterns due to both geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data is based on analogous structures and standard chemical shift ranges.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| N-H (Amide) | 8.0 - 9.5 | s (broad) |

| C₆H₅ (Aromatic) | 7.0 - 7.6 | m |

| H1 (Methine) | 3.0 - 3.5 | t or dd |

| H3, H4, H5 (Methylene) | 1.8 - 2.8 | m |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments. For this compound, a total of nine distinct signals would be expected in the proton-decoupled spectrum, assuming free rotation of the phenyl group. The two carbonyl carbons are the most deshielded, with the ketone carbon (C2) typically resonating at a lower field (around 210-220 ppm) than the amide carbonyl carbon (C=O of carboxamide), which is expected around 170-175 ppm.

The aromatic carbons of the phenyl ring would appear in the 120-140 ppm range. The methine carbon (C1) is anticipated around 55-65 ppm, while the aliphatic methylene carbons of the cyclopentane ring (C3, C4, C5) would be found in the more shielded region of the spectrum, typically between 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data is based on analogous structures and standard chemical shift ranges.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Ketone C=O) | 210 - 220 |

| Carboxamide C=O | 170 - 175 |

| C₆H₅ (Aromatic, Quaternary) | 135 - 140 |

| C₆H₅ (Aromatic, CH) | 120 - 130 |

| C1 (Methine) | 55 - 65 |

| C3, C4, C5 (Methylene) | 20 - 40 |

To definitively assign the complex proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments is essential. nationalmaglab.orgemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would be used to establish the connectivity of the protons within the cyclopentane ring by observing cross-peaks between adjacent, non-equivalent protons (e.g., between H1 and its neighbors on C5, and among the protons on C3, C4, and C5).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.comyoutube.com It allows for the unambiguous assignment of each carbon atom that bears protons by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. For instance, the proton signal assigned to H1 would show a cross-peak to the carbon signal assigned to C1.

The amide proton (N-H) to the amide carbonyl carbon and the quaternary aromatic carbon.

The methine proton (H1) to both the ketone (C2) and amide carbonyl carbons.

The aromatic protons to adjacent aromatic carbons and the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.comharvard.edu NOESY is crucial for determining stereochemical relationships. For this molecule, it could reveal the relative orientation of the N-phenyl group with respect to the cyclopentane ring by showing spatial correlations between specific aromatic protons and aliphatic protons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. rug.nl

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to its key functional groups. A sharp, medium-intensity band around 3300 cm⁻¹ would be characteristic of the N-H stretching vibration of the secondary amide. The most intense features in the spectrum would be the carbonyl (C=O) stretching vibrations. libretexts.org The ketone carbonyl stretch is anticipated to appear at a higher frequency, typically around 1740-1750 cm⁻¹, while the amide I band (primarily C=O stretch) is expected at a lower frequency, around 1660-1680 cm⁻¹. researchgate.net The amide II band, which arises from a combination of N-H bending and C-N stretching, would likely be observed near 1530-1550 cm⁻¹. Aromatic C=C stretching vibrations would give rise to bands in the 1600-1450 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, non-polar bonds like aromatic C=C and aliphatic C-C bonds often produce stronger signals than in IR spectroscopy. This can provide further insights into the carbon framework of the molecule.

Table 3: Characteristic Infrared Absorption Frequencies for this compound Data is based on standard functional group absorption ranges.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Secondary Amide | N-H Stretch | ~3300 |

| Cyclopentanone (B42830) | C=O Stretch | ~1745 |

| Amide | C=O Stretch (Amide I) | ~1670 |

| Amide | N-H Bend (Amide II) | ~1540 |

| Aromatic Ring | C=C Stretch | 1600, 1450 |

| Aliphatic CH₂/CH | C-H Stretch | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. For this compound (C₁₂H₁₃NO₂), the calculated monoisotopic mass is 203.09463 Da. HRMS analysis would confirm this exact mass, thereby validating the molecular formula. rsc.org

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the protonated molecule ([M+H]⁺). This analysis provides valuable structural information by revealing stable fragments and characteristic neutral losses. A plausible fragmentation pathway could be initiated by the cleavage of the amide bond, which is often the most labile bond in such structures.

Key predicted fragmentation steps include:

Alpha-cleavage adjacent to the ketone, leading to the loss of carbon monoxide (CO).

Cleavage of the C1-C(O) bond to generate a cyclopentanone radical cation and a phenyl isocyanate fragment or related ions.

Cleavage of the amide C-N bond, leading to the formation of an anilinium ion (C₆H₅NH₂⁺, m/z 93) and a 2-oxocyclopentane-1-carbonyl cation.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While solution-state techniques like NMR provide data on the dynamic structure of a molecule, single-crystal X-ray crystallography offers a precise, static picture of the molecular architecture in the solid state. This technique would determine exact bond lengths, bond angles, and torsion angles, providing definitive information on the conformation of the cyclopentane ring (e.g., envelope or twist conformation) and the relative orientation of the N-phenyl group.

Computational Chemistry and Theoretical Investigations of 2 Oxo N Phenylcyclopentane 1 Carboxamide

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dntb.gov.ua It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This process provides crucial information about bond lengths, bond angles, and dihedral angles.

For 2-oxo-N-phenylcyclopentane-1-carboxamide, DFT calculations would begin with an initial guess of the molecular geometry. The electronic energy and the forces on each atom are then calculated. The atoms are moved in the direction of the forces to lower the total energy. This iterative process continues until the forces on all atoms are negligible, and the geometry is considered optimized.

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. This includes the distribution of electron density, which reveals how electrons are shared between atoms and can indicate the polarity of different bonds. The energies of the molecular orbitals are also calculated, providing insight into the molecule's reactivity and spectroscopic properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound calculated using DFT.

| Parameter | Bond/Angle | Value |

| Bond Length | C1-C2 | 1.54 Å |

| C=O (cyclopentanone) | 1.22 Å | |

| C-N (amide) | 1.35 Å | |

| N-H (amide) | 1.01 Å | |

| C=O (amide) | 1.24 Å | |

| Bond Angle | C1-C2-C3 | 105.0° |

| O=C-N | 123.0° | |

| C-N-H | 121.0° | |

| Dihedral Angle | H-N-C-C (phenyl) | 15.0° |

Note: These values are illustrative and not the result of actual calculations on the specified molecule.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ).

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in nucleophilic (electron-donating) and electrophilic (electron-accepting) interactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound.

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.80 |

Note: These values are illustrative and not the result of actual calculations on the specified molecule.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Site Identification

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is a 3D plot of the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent different values of the electrostatic potential. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green represents regions of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the two carbonyl groups and potentially on the phenyl ring due to the delocalized π-electrons. Positive potential (blue) would be expected around the amide hydrogen atom (N-H), making it a potential hydrogen bond donor. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand interactions.

Table 3: Hypothetical Molecular Electrostatic Potential (MEP) Values at Specific Atomic Sites of this compound.

| Atomic Site | MEP Value (kcal/mol) | Predicted Reactivity |

| Oxygen (cyclopentanone C=O) | -45.0 | Electrophilic attack |

| Oxygen (amide C=O) | -50.0 | Electrophilic attack |

| Hydrogen (amide N-H) | +35.0 | Nucleophilic attack |

| Center of Phenyl Ring | -15.0 | Electrophilic attack |

Note: These values are illustrative and not the result of actual calculations on the specified molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular delocalization and hyperconjugative interactions within a molecule. researchgate.net It provides a localized picture of chemical bonding by transforming the canonical molecular orbitals into a set of localized orbitals that correspond to the Lewis structure representation of a molecule (i.e., core orbitals, lone pairs, and bonding orbitals).

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization.

For this compound, NBO analysis could reveal important intramolecular interactions. For example, it could quantify the delocalization of the nitrogen lone pair into the adjacent carbonyl group of the amide, a characteristic feature of amide resonance. It could also identify hyperconjugative interactions between the C-H bonds of the cyclopentane (B165970) ring and adjacent empty orbitals.

Table 4: Hypothetical Second-Order Perturbation Energies (E(2)) for Donor-Acceptor Interactions in this compound from NBO Analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(N) | π(C=O)amide | 45.0 | n → π (Amide Resonance) |

| σ(C-H)cyclopentane | σ(C-C)cyclopentane | 2.5 | σ → σ (Hyperconjugation) |

| π(C=C)phenyl | π(C=C)phenyl | 15.0 | π → π (π-delocalization) |

Note: These values are illustrative and not the result of actual calculations on the specified molecule.

Quantum Theory of Atoms In Molecules (AIM) and Reduced Density Gradient (RDG) for Non-covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wiley.come-bookshelf.degoogle.comnzdr.ru Within QTAIM, a chemical bond is associated with a bond critical point (BCP) in the electron density, a point where the gradient of the electron density is zero. The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide information about the nature of the chemical bond. For example, a high value of ρ and a negative value of ∇²ρ are characteristic of a shared (covalent) interaction, while a low value of ρ and a positive value of ∇²ρ are indicative of a closed-shell (non-covalent) interaction.

The Reduced Density Gradient (RDG) is a more recent method used to visualize and characterize non-covalent interactions. It is a function of the electron density and its first derivative. Plots of the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density (sign(λ₂)ρ) can distinguish between different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes.

For this compound, AIM and RDG analyses would be particularly useful for identifying and characterizing intramolecular hydrogen bonds, such as a potential interaction between the amide N-H and the carbonyl oxygen of the cyclopentanone (B42830) ring, as well as other weak intramolecular interactions that contribute to the molecule's conformational preferences.

Table 5: Hypothetical AIM and RDG Parameters for a Potential Intramolecular Hydrogen Bond in this compound.

| Parameter | Value | Interpretation |

| Electron Density at BCP (ρ) | 0.025 a.u. | Weak to moderate interaction |

| Laplacian of Electron Density at BCP (∇²ρ) | +0.080 a.u. | Closed-shell interaction (non-covalent) |

| sign(λ₂)ρ | -0.015 a.u. | Hydrogen bond |

Note: These values are illustrative and not the result of actual calculations on the specified molecule. a.u. = atomic units.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of a molecule and the influence of its environment, such as a solvent.

For this compound, an MD simulation could be performed to explore its conformational landscape. The molecule has several rotatable bonds, and an MD simulation would reveal the preferred conformations and the energy barriers between them. This is important for understanding how the molecule might bind to a biological target, as different conformations may have different binding affinities.

Furthermore, by including solvent molecules (e.g., water) in the simulation, the effect of the solvent on the molecule's conformation and dynamics can be investigated. For example, the simulation could show how water molecules form hydrogen bonds with the amide and carbonyl groups, which can influence the molecule's solubility and its interactions with other molecules in an aqueous environment.

Table 6: Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation of this compound in Water.

| Conformer | Population (%) | Key Dihedral Angle (H-N-C-Cphenyl) | Average Number of Hydrogen Bonds with Water |

| 1 (Extended) | 65 | ~170° | 3.2 |

| 2 (Folded) | 35 | ~20° | 2.8 |

Note: These values are illustrative and not the result of actual calculations on the specified molecule.

Synthesis and Investigation of Substituted 2 Oxo N Phenylcyclopentane 1 Carboxamide Derivatives

Rational Design Principles for Analog Generation

The design of derivatives based on the 2-oxo-N-phenylcyclopentane-1-carboxamide core follows several key principles aimed at systematically probing the chemical space around the scaffold. The primary goal is to understand how modifications at different positions of the molecule influence its biological activity and physicochemical properties.

Structure-Activity Relationship (SAR) Exploration: The fundamental approach involves making discrete structural changes and assessing their impact on activity. Modifications are typically focused on three main regions: the N-phenyl ring, the cyclopentane (B165970) ring, and the connecting amide group. By altering one feature at a time, researchers can build a comprehensive SAR map. For instance, the optimization of a series of oxazol-2-one-3-carboxamides identified that specific substitutions were essential for inhibitory potency, demonstrating the importance of systematic exploration. nih.gov

Conformational Rigidity: The inherent flexibility of the cyclopentane ring and the rotatable bonds of the carboxamide linker can be constrained to lock the molecule into a more biologically active conformation. This can be achieved by introducing bulky substituents, forming bicyclic or spirocyclic systems, which can improve binding affinity by reducing the entropic penalty upon binding to a biological target. nih.gov The use of scaffolds like bicyclo[1.1.1]pentane (BCP) as rigid bioisosteres for phenyl rings or other groups highlights the industry's move towards three-dimensional structures to improve drug properties. researchgate.netnih.gov

Modulation of Physicochemical Properties: Rational design also focuses on fine-tuning properties such as solubility, lipophilicity (LogP), and metabolic stability. Introducing polar groups or heteroatoms can enhance aqueous solubility, while strategic blocking of potential metabolic sites (e.g., through fluorination) can improve metabolic stability. cambridgemedchemconsulting.comrsc.orgnih.gov The concept of "escaping from flatland" encourages the use of F(sp3)-rich, three-dimensional structures like spirocycles to improve physicochemical characteristics over flat aromatic systems. nih.govnih.gov

Bioisosteric Replacement: This strategy involves replacing specific functional groups (e.g., the amide or ketone) with other groups that have similar spatial and electronic characteristics but may offer improved properties. cambridgemedchemconsulting.combaranlab.org For example, replacing a metabolically labile amide with a more stable heterocycle like an oxadiazole or a triazole is a common tactic to enhance pharmacokinetic profiles. nih.govresearchgate.net

These principles guide the generation of diverse chemical analogs, allowing for a thorough investigation of the chemical space and the identification of compounds with optimized characteristics.

Strategies for N-Phenyl Ring Substitution

The N-phenyl ring is a critical component of the scaffold, often involved in key interactions with biological targets. Its electronic and steric properties can be systematically modified by introducing various substituents. The effect of these substituents is generally categorized based on their electron-donating (EDG) or electron-withdrawing (EWG) nature.

While direct studies on this compound are limited, the effects of phenyl ring substitution on related N-phenylcarboxamide scaffolds provide valuable insights. For example, a study on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors demonstrated how different substituents modulate biological activity. nih.gov In that series, compounds bearing a cyano group (-CN), a strong EWG, were found to decrease the expression of the target protein, while those with a methyl group (-CH3), a weak EDG, were inactive. nih.gov

The electronic properties of substituents can influence:

Binding Affinity: EWGs and EDGs alter the electron density of the phenyl ring and the acidity of the amide N-H proton, which can affect hydrogen bonding and aromatic interactions (e.g., π-π stacking, cation-π) with a target protein.

Physicochemical Properties: Substituents significantly impact lipophilicity. Halogens and alkyl groups generally increase lipophilicity, while groups like hydroxyl (-OH) or cyano (-CN) can decrease it or have a more nuanced effect.

Metabolic Stability: Certain positions on the phenyl ring may be susceptible to metabolic oxidation (e.g., hydroxylation) by cytochrome P450 enzymes. Introducing substituents like fluorine or chlorine at these positions can block metabolism and improve the compound's half-life. cambridgemedchemconsulting.com

The following interactive table summarizes the potential effects of common substituents on the N-phenyl ring.

| Substituent | Electronic Effect | Potential Impact on Activity and Properties |

|---|---|---|

| -F, -Cl, -Br | Electron-withdrawing (inductive), Weakly deactivating | Can improve binding via halogen bonds; often used to block metabolic hotspots and increase lipophilicity. nih.gov |

| -CF3 | Strongly electron-withdrawing | Significantly alters electronic properties of the ring; increases lipophilicity and can improve metabolic stability. nih.gov |

| -CN, -NO2 | Strongly electron-withdrawing | Can act as hydrogen bond acceptors; significantly impacts ring electronics and may be crucial for activity as seen in related scaffolds. nih.gov |

| -CH3, -C2H5 | Electron-donating (inductive), Weakly activating | Can provide beneficial steric interactions and increase lipophilicity. |

| -OCH3, -OH | Electron-donating (resonance), Activating | Can act as hydrogen bond donors/acceptors; may improve solubility but can be a site for metabolic glucuronidation. |

Modifications on the Cyclopentane Ring

Alkylation: The introduction of alkyl groups at positions 3, 4, or 5 of the cyclopentane ring can create specific steric interactions, explore hydrophobic pockets in a binding site, and influence the molecule's conformation. A procedure for synthesizing 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids, key precursors to the target scaffold, has been developed, demonstrating the feasibility of introducing substituents on the ring. researchgate.net The stereochemistry of these substituents is often crucial for biological activity.

Spirocyclic Formation: A more profound modification is the creation of a spirocyclic system at one of the cyclopentane carbons (typically C3 or C4). Spirocycles are inherently three-dimensional motifs that significantly increase the Fsp3 character of a molecule. nih.gov This strategy is widely used in medicinal chemistry to:

Improve Rigidity: Constraining the conformation of the parent structure.

Enhance Solubility and Reduce Lipophilicity: Compared to simple alkyl groups of similar size (e.g., replacing a gem-dimethyl group with a cyclobutane (B1203170) spirocycle). baranlab.org

Explore New Chemical Space: Providing novel vectors for substitution that point in different directions than the original scaffold.

The synthesis of spirocyclic systems can be achieved through various methods, including intramolecular alkylation or cycloaddition reactions. nih.govrsc.org For example, spirocyclopentane oxindoles have been synthesized via [3+2] cycloaddition, a strategy that could be adapted to the 2-oxo-cyclopentane-1-carboxamide motif. rsc.org

Introduction of Heteroatoms within the Cyclopentane Ring or at Side Chains

Replacing one or more carbon atoms of the cyclopentane ring with a heteroatom (e.g., oxygen, nitrogen, sulfur) creates a heterocyclic analog. This modification can have a profound impact on the molecule's physicochemical properties and biological activity.

The introduction of an oxygen atom to form an oxa-spirocycle or a tetrahydrofuran (B95107) ring, for instance, can dramatically improve aqueous solubility and lower lipophilicity. rsc.orgnih.gov These changes are highly desirable for improving the "drug-likeness" of a compound. A general approach to synthesizing oxa-spirocycles via iodocyclization has been developed, providing a robust method for creating such analogs. nih.gov

Similarly, introducing a nitrogen atom could create a pyrrolidinone ring system. The nitrogen atom could serve as a hydrogen bond acceptor or donor (if protonated), potentially forming new, favorable interactions with a biological target. Furthermore, this nitrogen provides a new handle for further derivatization.

The following table outlines the potential consequences of introducing heteroatoms.

| Modification | Example Heterocycle | Potential Effects |

|---|---|---|

| Replacement of C4 with Oxygen | Tetrahydrofuranone derivative | Increases polarity and aqueous solubility; can act as a hydrogen bond acceptor. rsc.org |

| Replacement of C4 with Nitrogen | Pyrrolidinone derivative | Increases polarity; can act as a hydrogen bond acceptor; provides a site for further substitution. |

| Replacement of C4 with Sulfur | Thiolan-3-one derivative | Modifies ring geometry and polarity; sulfur can participate in specific interactions. |

Synthesis of Bicyclic and Spirocyclic Systems Incorporating the 2-oxo-cyclopentane-1-carboxamide Motif

Fusing a second ring to the cyclopentane core or creating a spirocyclic junction are advanced strategies to enhance structural rigidity and explore novel chemical space. These modifications lock the molecule into a more defined three-dimensional shape, which can lead to improved binding affinity and selectivity.

Bicyclic Systems: These are formed by fusing a new ring across two carbons of the cyclopentane ring. For example, a cyclopropane (B1198618) ring could be fused to form a bicyclo[3.1.0]hexane system, or a larger ring could be incorporated. The synthesis of 2,5-disubstituted bicyclo[2.1.1]hexanes has been explored as a method to create rigidified cyclopentane variants. nih.gov Such strategies often involve intramolecular cyclization or cycloaddition reactions. A concise synthesis of oxygenated, polycyclic aromatic systems has been achieved through the ring transformation of related chromene derivatives using bicyclic ketones, showcasing the utility of these rigid structures in complex synthesis. rsc.org

Spirocyclic Systems: As mentioned previously, spirocycles involve a single carbon atom common to two rings. The synthesis of spirocyclic molecules has become increasingly important in drug discovery. nih.gov Synthetic routes often involve intramolecular Claisen condensation, alkylation, or cycloaddition reactions. nih.govrsc.org The construction of spirocyclic oxindoles, for example, has been achieved through various catalytic asymmetric methods, providing precise control over stereochemistry, which is critical for biological activity. rsc.org

The table below illustrates some potential bicyclic and spirocyclic systems derived from the core scaffold.

| System Type | Illustrative Structure Name | Rationale for Synthesis |

|---|---|---|

| Spirocyclic | Spiro[4.4]nonane derivative | Increases 3D complexity and rigidity; provides novel exit vectors for substituents. nih.gov |

| Spiro-heterocyclic | Oxa-spiro[4.4]nonane derivative | Improves physicochemical properties such as solubility while adding rigidity. rsc.orgnih.gov |

| Fused Bicyclic | Bicyclo[3.3.0]octane derivative | Creates a highly rigid cis-fused ring system, significantly restricting conformation. |

| Bridged Bicyclic | Bicyclo[2.2.1]heptane (Norbornane) derivative | Introduces significant conformational constraint; acts as a rigid scaffold. rsc.org |

Bioisosteric Replacements of the Amide and Ketone Moieties in Related Scaffolds

Bioisosteric replacement is a powerful strategy in medicinal chemistry to address liabilities such as poor metabolic stability or to improve physicochemical properties while retaining or enhancing biological activity. cambridgemedchemconsulting.comdrughunter.com Both the amide and ketone groups in the this compound scaffold are candidates for such modifications.

Amide Bioisosteres: The amide bond, while crucial for structural integrity and hydrogen bonding, can be susceptible to enzymatic hydrolysis by proteases and amidases. hyphadiscovery.com Common replacements aim to mimic the hydrogen bond donor/acceptor properties and the planarity of the amide bond.

Heterocycles: Five-membered aromatic rings are frequently used as stable amide bond mimics. 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles can replicate the vectoral properties and hydrogen bonding capabilities of the amide group while being resistant to hydrolysis. nih.govresearchgate.net

Retro-amides: Inverting the amide bond (swapping the CO and NH positions) can sometimes maintain activity while drastically altering metabolic stability and selectivity. drughunter.com

Trifluoroethylamine: The -CF3 group replaces the carbonyl oxygen. The electronegative trifluoromethyl group mimics the carbonyl's electronic properties and reduces the basicity of the adjacent amine, while the C-N bond is stable to hydrolysis. drughunter.comhyphadiscovery.com

Ketone Bioisosteres: The ketone carbonyl group is a polar hydrogen bond acceptor. However, it can sometimes be a site for metabolic reduction or may contribute to off-target effects.

Oxetanes: An oxetane (B1205548) ring can serve as a bioisostere for a carbonyl group. It is more polar than a corresponding gem-dimethyl group but less so than a ketone, offering a way to modulate polarity and LogD. baranlab.orgcambridgemedchemconsulting.com

Aryl Halides: In specific contexts, an aryl halide (e.g., a chlorobenzene) can act as a bioisosteric mimic for a cyclic ketone. This has been demonstrated in the development of aromatase inhibitors where the halide interacts with the active site in a manner similar to the original keto-oxygen. nih.gov

The following table provides a summary of potential bioisosteric replacements for the core scaffold.

| Original Moiety | Bioisostere | Rationale and Potential Advantages |

|---|---|---|

| Amide (-CO-NH-) | 1,2,4-Oxadiazole | Metabolically stable; mimics planarity and dipole moment of the amide bond. nih.gov |

| 1,2,3-Triazole | Metabolically stable; acts as both hydrogen bond donor and acceptor. hyphadiscovery.com | |

| Trifluoroethylamine (-CF2-NH-) | Resistant to hydrolysis; mimics electronic properties of the carbonyl. drughunter.com | |

| Ketone (C=O) | Oxetane | Metabolically stable; modulates polarity and lipophilicity. baranlab.orgcambridgemedchemconsulting.com |

| Aryl Halide | Can mimic key interactions of the carbonyl oxygen in specific binding pockets. nih.gov |

Structure Reactivity and Structure Function Relationship Studies of 2 Oxo N Phenylcyclopentane 1 Carboxamide and Its Analogs

Correlation of Structural Features with Chemical Reactivity Profiles

The chemical reactivity of 2-oxo-N-phenylcyclopentane-1-carboxamide is dictated by the interplay of its constituent functional groups: the cyclopentanone (B42830) ring, the amide linkage, and the N-phenyl substituent. The presence of the ketone group at the 2-position and the carboxamide group at the 1-position on the cyclopentane (B165970) ring creates a β-keto carboxamide moiety. This arrangement significantly influences the acidity of the proton at the C1 position. The electron-withdrawing nature of both the adjacent carbonyl groups (ketone and amide) enhances the acidity of this α-proton, making it susceptible to deprotonation by a base. This facilitates various chemical transformations, such as alkylation and condensation reactions at this position.

The reactivity of analogs can be modulated by introducing substituents on the phenyl ring or the cyclopentane ring. For instance, electron-donating groups on the N-phenyl ring may slightly decrease the acidity of the C1 proton by increasing electron density on the amide nitrogen, whereas electron-withdrawing groups would have the opposite effect. Modifications to the cyclopentane ring, such as the introduction of alkyl groups, can introduce steric hindrance, thereby influencing the accessibility of the reactive sites. The synthesis of related 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids has demonstrated how substituents on the cyclopentane ring can affect the course of chemical reactions. researchgate.net

The amide bond itself is a key structural feature. While generally stable, it can undergo hydrolysis under acidic or basic conditions, although typically requiring more forcing conditions than an ester. The nature of the N-phenyl group can influence the rate of this hydrolysis.

In Vitro Studies of Molecular Interactions and Binding Properties (excluding specific biological outcomes)

In vitro studies are instrumental in characterizing the non-covalent interactions of this compound and its analogs with various molecular targets. These studies, which exclude the assessment of specific biological outcomes, focus on the fundamental binding properties of the compounds. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence polarization can provide quantitative data on binding affinity (dissociation constant, Kd), association and dissociation kinetics, and the stoichiometry of binding.

The molecular structure of this compound offers several features for potential molecular interactions. The carbonyl oxygen of the ketone and the amide, as well as the amide nitrogen, can act as hydrogen bond acceptors, while the amide N-H group can serve as a hydrogen bond donor. The phenyl ring can participate in π-π stacking and hydrophobic interactions.

Studies on other carboxamide-containing molecules have highlighted the importance of these interactions. For example, in vitro investigations into the metabolism and covalent binding of enol-carboxamide derivatives have shown how structural modifications can influence their interaction with macromolecules like proteins. nih.govresearchgate.net While specific binding data for this compound is not extensively available, the principles derived from studies on analogous compounds can be applied to predict its potential interaction patterns. The design of in vitro binding studies for locally acting gastrointestinal drug products provides a framework for how such investigations could be structured. fda.gov

Below is an interactive table summarizing potential molecular interactions for this compound based on its structural features.

| Structural Feature | Potential Interaction Type | Potential Interaction Partner |

| Ketone Carbonyl (C=O) | Hydrogen Bond Acceptor | Hydrogen Bond Donors (e.g., -OH, -NH groups on a protein) |

| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Hydrogen Bond Donors (e.g., -OH, -NH groups on a protein) |

| Amide N-H | Hydrogen Bond Donor | Hydrogen Bond Acceptors (e.g., C=O, -O- groups on a protein) |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or hydrophobic pockets in a binding site |

| Cyclopentane Ring | Hydrophobic Interactions | Hydrophobic regions of a binding partner |

Computational Approaches to Structure-Activity Relationships (QSAR and Molecular Docking)

Computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools for predicting the properties and interactions of molecules like this compound and its analogs.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activities. medcraveonline.com For a series of this compound analogs, QSAR models could be developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) and correlating them with a measured property, such as binding affinity. While specific QSAR studies on this exact compound are limited, research on other carboxamide derivatives, such as biphenyl (B1667301) carboxamide analogs, has demonstrated the utility of this approach in identifying key structural features that govern their activity. medcraveonline.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.comqnl.qa This method can be used to explore the potential binding modes of this compound within the active site of a protein. The docking process involves sampling a large number of possible conformations of the ligand in the binding site and scoring them based on a force field that estimates the binding energy. Studies on other carboxamide-containing molecules have successfully used molecular docking to elucidate binding interactions. mdpi.comnih.gov For this compound, docking studies could reveal key hydrogen bonds, hydrophobic interactions, and π-stacking interactions with amino acid residues in a hypothetical binding pocket.

The following table outlines key molecular descriptors that would be relevant for a QSAR study of this compound analogs.

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Distribution of electrons and susceptibility to electrostatic interactions |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule, influencing fit into a binding site |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, affecting membrane permeability and hydrophobic interactions |

| Topological | Connectivity indices, Wiener index | Molecular branching and overall shape |

Conformational Analysis and its Impact on Molecular Recognition

The three-dimensional shape of a molecule, or its conformation, is critical for its ability to be recognized by and interact with other molecules. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation about single bonds.

The cyclopentanone ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms, to relieve ring strain. The relative energies of these conformers are influenced by the substituents on the ring. The presence of the oxo group and the N-phenylcarboxamide group will favor certain conformations to minimize steric interactions and optimize electronic effects.

Furthermore, there is rotational freedom around the C1-C(O) bond and the C(O)-N bond of the amide group, as well as the N-C(phenyl) bond. The planarity of the amide bond due to resonance restricts rotation around the C(O)-N bond, leading to the possibility of cis and trans isomers, with the trans conformation being significantly more stable in most cases. The orientation of the phenyl group relative to the rest of the molecule is also a key conformational feature. Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that can be used to experimentally determine the through-space proximity of atoms and thus elucidate the predominant conformation in solution. mdpi.com

The specific conformation adopted by this compound will directly impact its molecular recognition by a binding partner. A receptor or enzyme active site has a specific three-dimensional geometry, and a ligand must adopt a complementary conformation to bind effectively. Therefore, understanding the conformational preferences of this molecule is essential for predicting its interaction profile.

Stereochemical Influences on Reaction Pathways and Molecular Interactions

The this compound molecule possesses a chiral center at the C1 position. Therefore, it can exist as a pair of enantiomers, (R)-2-oxo-N-phenylcyclopentane-1-carboxamide and (S)-2-oxo-N-phenylcyclopentane-1-carboxamide. The absolute configuration at this stereocenter can have a profound impact on both its chemical reactivity and its molecular interactions.

In terms of chemical reactivity, stereochemistry can influence the course of reactions where a new stereocenter is formed. For example, in an alkylation reaction at the C1 position, the existing stereocenter can direct the approach of the electrophile, leading to diastereoselectivity. The synthesis of stereoisomers of related compounds, such as amidinomycin (B1664864) intermediates from homochiral 3-oxocyclopentanecarboxylic acids, has shown that stereochemistry is a critical factor in determining the outcome of synthetic pathways. researchgate.net

The influence of stereochemistry is particularly significant in molecular interactions with chiral environments, such as proteins. The two enantiomers of this compound will have different spatial arrangements of their functional groups. Consequently, one enantiomer may bind with significantly higher affinity to a chiral binding site than the other, a phenomenon known as enantioselectivity. This is because one enantiomer will have a better three-point fit with the complementary groups in the binding pocket. Studies on other chiral carboxamide derivatives have demonstrated that stereochemistry is crucial for their biological activity, which is a direct consequence of their molecular interactions.

Emerging Research Directions and Advanced Applications of 2 Oxo N Phenylcyclopentane 1 Carboxamide Chemistry

Utilization as Versatile Synthetic Building Blocks in Complex Molecule Synthesis